Cas no 147345-36-6 (Butanoic acid,4-bromo-4,4-difluoro-)

Butanoic acid,4-bromo-4,4-difluoro- 化学的及び物理的性質
名前と識別子
-
- Butanoic acid,4-bromo-4,4-difluoro-
- 4-bromo-4,4-difluorobutanoic acid
- 4-BROMO-4,4-DIFLUOROBUTYRIC ACID
- 4-Bromo-4,4-difluorobutyricacid97%
- 4-Bromo-4,4-difluorobutyric acid 97%
- 4-bromanyl-4,4-bis(fluoranyl)butanoic acid
- 4-BROMO-4,4-DIFLUOROBUTYRICACID
- 147345-36-6
- FT-0617838
- EN300-650564
- AKOS034834171
- A808638
- DTXSID40371246
- SCHEMBL7023611
- Butanoic acid, 4-bromo-4,4-difluoro-
-
- インチ: InChI=1S/C4H5BrF2O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9)
- InChIKey: YAIWEWFNTHJMTH-UHFFFAOYSA-N
- ほほえんだ: BrC(F)(F)CCC(O)=O
計算された属性
- せいみつぶんしりょう: 201.94405
- どういたいしつりょう: 201.944
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3A^2
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.791
- ふってん: 90-92°C
- フラッシュポイント: 85.2°C
- 屈折率: 1.445
- PSA: 37.3
Butanoic acid,4-bromo-4,4-difluoro- セキュリティ情報
- 危害声明: Corrosive
- 危険カテゴリコード: 34
- セキュリティの説明: 26-36/37/39
-
危険物標識:
Butanoic acid,4-bromo-4,4-difluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-650564-0.05g |
4-bromo-4,4-difluorobutanoic acid |
147345-36-6 | 95% | 0.05g |
$524.0 | 2023-06-02 | |
A2B Chem LLC | AA65658-5g |
Butanoic acid, 4-bromo-4,4-difluoro- |
147345-36-6 | 95% | 5g |
$6055.00 | 2024-04-20 | |
Enamine | EN300-650564-1.0g |
4-bromo-4,4-difluorobutanoic acid |
147345-36-6 | 95% | 1g |
$1971.0 | 2023-06-02 | |
Aaron | AR001FIE-2.5g |
Butanoic acid, 4-bromo-4,4-difluoro- |
147345-36-6 | 95% | 2.5g |
$5340.00 | 2025-02-13 | |
A2B Chem LLC | AA65658-50mg |
Butanoic acid, 4-bromo-4,4-difluoro- |
147345-36-6 | 95% | 50mg |
$587.00 | 2024-04-20 | |
1PlusChem | 1P001FA2-5g |
Butanoic acid, 4-bromo-4,4-difluoro- |
147345-36-6 | 95% | 5g |
$7131.00 | 2024-06-20 | |
1PlusChem | 1P001FA2-100mg |
Butanoic acid, 4-bromo-4,4-difluoro- |
147345-36-6 | 95% | 100mg |
$908.00 | 2024-06-20 | |
1PlusChem | 1P001FA2-50mg |
Butanoic acid, 4-bromo-4,4-difluoro- |
147345-36-6 | 95% | 50mg |
$710.00 | 2024-06-20 | |
1PlusChem | 1P001FA2-250mg |
Butanoic acid, 4-bromo-4,4-difluoro- |
147345-36-6 | 95% | 250mg |
$1270.00 | 2024-06-20 | |
Enamine | EN300-650564-0.5g |
4-bromo-4,4-difluorobutanoic acid |
147345-36-6 | 95% | 0.5g |
$1539.0 | 2023-06-02 |
Butanoic acid,4-bromo-4,4-difluoro- 関連文献
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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3. Book reviews
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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9. Book reviews
Butanoic acid,4-bromo-4,4-difluoro-に関する追加情報
Butanoic acid,4-bromo-4,4-difluoro- (CAS No. 147345-36-6): A Comprehensive Overview
Butanoic acid,4-bromo-4,4-difluoro- (CAS No. 147345-36-6) is a fluorinated and brominated derivative of butanoic acid, exhibiting unique chemical properties that make it of significant interest in the field of organic synthesis and pharmaceutical research. This compound, characterized by its bromo and difluoro substituents, has garnered attention due to its potential applications in the development of novel agrochemicals and pharmaceutical agents.
The molecular structure of Butanoic acid,4-bromo-4,4-difluoro- consists of a four-carbon chain with a carboxylic acid group at one end and two fluorine atoms attached to the fourth carbon. The presence of the bromo atom introduces additional reactivity, making this compound a valuable intermediate in synthetic chemistry. Its fluorinated nature enhances its lipophilicity, which is a crucial factor in drug design for improving bioavailability and metabolic stability.
In recent years, the demand for fluorinated compounds in pharmaceuticals has surged due to their favorable pharmacokinetic properties. The bromo substituent in Butanoic acid,4-bromo-4,4-difluoro- allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of more complex molecules. These reactions are pivotal in constructing heterocyclic frameworks that are prevalent in many bioactive compounds.
One of the most compelling aspects of Butanoic acid,4-bromo-4,4-difluoro- is its role as a precursor in the synthesis of difluorinated amino acids, which are increasingly being explored for their potential as drug candidates. The introduction of fluorine atoms into amino acids can modulate their binding affinity to biological targets, leading to improved therapeutic efficacy. For instance, studies have shown that difluorinated analogs of naturally occurring amino acids can exhibit enhanced stability against enzymatic degradation, thereby prolonging their biological activity.
Moreover, the bromo group in this compound serves as an excellent handle for further derivatization. It can be readily exchanged with other functional groups using palladium-catalyzed reactions, allowing chemists to tailor the molecular structure according to specific requirements. This flexibility is particularly valuable in medicinal chemistry, where subtle modifications can significantly impact the pharmacological profile of a compound.
Recent research has also highlighted the utility of Butanoic acid,4-bromo-4,4-difluoro- in the development of novel agrochemicals. Fluorinated compounds are known for their enhanced pesticidal and herbicidal properties due to their increased resistance to metabolic degradation. The combination of bromo and difluoro substituents in this molecule imparts a high degree of lipophilicity and stability, making it an attractive candidate for designing next-generation crop protection agents.
The synthesis of Butanoic acid,4-bromo-4,4-difluoro- typically involves multi-step organic transformations starting from commercially available precursors. The introduction of the bromo atom is often achieved through electrophilic aromatic substitution or direct bromination reactions. Subsequent fluorination can be performed using reagents such as hydrogen fluoride-pyridine complexes or catalytic methods involving transition metals. These synthetic routes highlight the compound's accessibility and versatility for further chemical manipulation.
In conclusion,Butanoic acid,4-bromo-4,4-difluoro- (CAS No. 147345-36-6) represents a fascinating compound with broad applications in pharmaceutical and agrochemical research. Its unique structural features—namely the presence of both bromo and difluoro substituents—endow it with remarkable synthetic potential and functional diversity. As research continues to uncover new methodologies for fluorination and bromination chemistry,Butanoic acid,4-bromo-4,4-difluoro-* will undoubtedly remain at the forefront of molecular innovation.
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